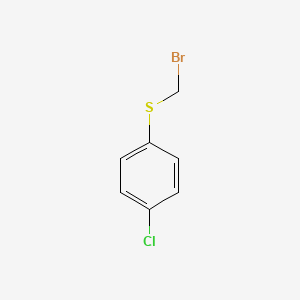

1-Bromomethylthio-4-chlorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromomethylthio-4-chlorobenzene is a useful research compound. Its molecular formula is C7H6BrClS and its molecular weight is 237.55 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-Bromomethylthio-4-chlorobenzene serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of diverse functional groups, making it versatile for creating complex molecules.

Case Study: Synthesis of Antimicrobial Agents

A study published in the Journal of Organic Chemistry highlighted the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives using this compound as a precursor. These derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing the compound's utility in drug development aimed at combating antibiotic resistance .

Agrochemical Applications

The compound is also utilized in the agrochemical sector for developing herbicides and pesticides. The halogenated structure enhances its efficacy against various pests while potentially reducing environmental impact compared to non-halogenated alternatives.

Case Study: Herbicide Development

Research indicates that derivatives of this compound exhibit herbicidal properties. A specific derivative was tested against common agricultural weeds, showing effective control at lower concentrations compared to traditional herbicides . This highlights its potential for sustainable agricultural practices.

Material Science Applications

In material science, this compound is explored for its role in synthesizing polymers and advanced materials. Its reactive sites facilitate cross-linking and polymerization processes.

Case Study: Polymer Synthesis

A recent investigation into polymer composites revealed that incorporating this compound into polymer matrices improved thermal stability and mechanical properties. This application is particularly relevant for developing materials used in high-temperature environments .

Toxicological Considerations

Despite its applications, this compound poses certain health risks. Toxicological studies indicate that exposure can lead to neurological symptoms such as tremors and ataxia in animal models, necessitating careful handling and regulatory oversight .

Propiedades

Fórmula molecular |

C7H6BrClS |

|---|---|

Peso molecular |

237.55 g/mol |

Nombre IUPAC |

1-(bromomethylsulfanyl)-4-chlorobenzene |

InChI |

InChI=1S/C7H6BrClS/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2 |

Clave InChI |

PJKIILWMVXQSGH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1SCBr)Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.